Superior Potency in Cholesterol Synthesis Inhibition Compared to Ganoderal A and Ganoderol B in Human Hepatic Cells
Ganoderol A exhibits significantly higher potency as an inhibitor of cholesterol biosynthesis than its direct structural analogs, Ganoderal A and Ganoderol B. In a human hepatic cell line, the ID50 (half-maximal inhibitory dose) of Ganoderol A was 2.2 μM when cholesterol synthesis was traced from [14C]acetate, which is over 7 times more potent than Ganoderal A (ID50 = 16 μM) and 10 times more potent than Ganoderol B (ID50 = 22 μM) [1]. A similar, though less pronounced, potency advantage was observed when using [14C]mevalonate as the precursor [1].
| Evidence Dimension | Inhibition of cholesterol biosynthesis (ID50) |
|---|---|
| Target Compound Data | ID50 = 2.2 μM (from [14C]acetate); ID50 = 4.7 μM (from [14C]mevalonate) |
| Comparator Or Baseline | Ganoderal A: ID50 = 16 μM (acetate), 19 μM (mevalonate); Ganoderol B: ID50 = 22 μM (acetate), 24 μM (mevalonate); Ganoderic acid Y: ID50 = 1.4 μM (acetate), 9 μM (mevalonate) |
| Quantified Difference | Ganoderol A is 7.3-fold more potent than Ganoderal A and 10-fold more potent than Ganoderol B in the [14C]acetate assay. |
| Conditions | In vitro, human hepatic cell line, using [14C]acetate or [14C]mevalonate as cholesterol precursors. |
Why This Matters
For researchers investigating post-mevalonate cholesterol biosynthesis, Ganoderol A provides the most potent and well-characterized tool among its 26-oxygenosterol analogs for targeting lanosterol 14α-demethylase.
- [1] Hajjaj H, Macé C, Roberts M, Niederberger P, Fay LB. Effect of 26-oxygenosterols from Ganoderma lucidum and their activity as cholesterol synthesis inhibitors. Appl Environ Microbiol. 2005 Jul;71(7):3653-8. doi: 10.1128/AEM.71.7.3653-3658.2005. (Table 4) View Source
